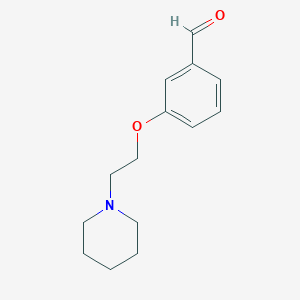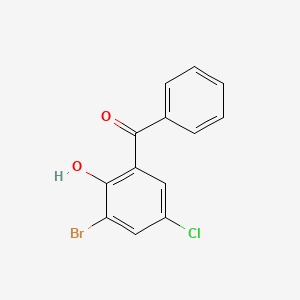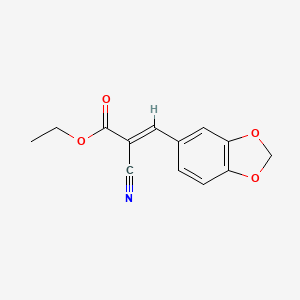
5-Methylsulfanylthiophene-2-carboxylic acid
Vue d'ensemble
Description
L’acide 5-(méthylthio)thiophène-2-carboxylique est un composé hétérocyclique contenant un cycle thiophène substitué par un groupe méthylthio en position 5 et un groupe acide carboxylique en position 2.
Voies de synthèse et conditions réactionnelles:
Matières premières: La synthèse de l’acide 5-(méthylthio)thiophène-2-carboxylique commence généralement par des dérivés du thiophène.
Étapes de la réaction:
Méthodes de production industrielle:
- Les méthodes de production industrielle de l’acide 5-(méthylthio)thiophène-2-carboxylique peuvent impliquer des réacteurs à flux continu pour optimiser les conditions de réaction et améliorer le rendement. L’utilisation de catalyseurs et de solvants peut également améliorer l’efficacité du processus de synthèse .
Types de réactions:
Oxydation: L’acide 5-(méthylthio)thiophène-2-carboxylique peut subir des réactions d’oxydation pour former des sulfoxydes ou des sulfones. Les agents oxydants courants incluent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction: La réduction du groupe acide carboxylique en alcool peut être réalisée à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution: Le groupe méthylthio peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants:
Oxydation: Peroxyde d’hydrogène, acide m-chloroperbenzoïque.
Réduction: Hydrure de lithium et d’aluminium.
Substitution: Halogénures d’alkyle, amines, thiols.
Principaux produits formés:
Oxydation: Sulfoxydes, sulfones.
Réduction: Alcools.
Substitution: Divers dérivés thiophènes substitués.
Applications de recherche scientifique
L’acide 5-(méthylthio)thiophène-2-carboxylique a plusieurs applications de recherche scientifique:
Synthèse organique: Il sert de brique de base pour la synthèse de composés hétérocycliques plus complexes.
Science des matériaux: Il est utilisé dans le développement de semi-conducteurs organiques et de polymères conducteurs.
Études biologiques: Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Applications De Recherche Scientifique
5-(Methylthio)thiophene-2-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
Le mécanisme d’action de l’acide 5-(méthylthio)thiophène-2-carboxylique implique son interaction avec des cibles moléculaires par le biais de ses groupes fonctionnels. Le groupe acide carboxylique peut former des liaisons hydrogène avec des molécules biologiques, tandis que le groupe méthylthio peut participer à des interactions hydrophobes. Ces interactions peuvent influencer l’activité biologique du composé et sa capacité à moduler des voies spécifiques .
Composés similaires:
Acide 5-méthyl-2-thiophènecarboxylique: Structure similaire mais sans le groupe méthylthio.
Acide 2-thiophènecarboxylique: Sans le groupe méthylthio ni le groupe méthyle.
5-Méthylthiophène-2-carboxaldéhyde: Contient un groupe aldéhyde au lieu d’un groupe acide carboxylique.
Unicité:
- La présence des groupes méthylthio et acide carboxylique dans l’acide 5-(méthylthio)thiophène-2-carboxylique offre une réactivité unique et un potentiel pour des transformations chimiques diverses. Ce qui en fait un composé précieux pour les applications en synthèse et en science des matériaux .
Comparaison Avec Des Composés Similaires
5-Methyl-2-thiophenecarboxylic acid: Similar structure but lacks the methylthio group.
2-Thiophenecarboxylic acid: Lacks both the methylthio and methyl groups.
5-Methylthiophene-2-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
Uniqueness:
- The presence of both the methylthio and carboxylic acid groups in 5-(methylthio)thiophene-2-carboxylic acid provides unique reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic and material science applications .
Propriétés
IUPAC Name |
5-methylsulfanylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S2/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFWUSLBIIIIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351935 | |
| Record name | 5-(Methylsulfanyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20873-58-9 | |
| Record name | 5-(Methylsulfanyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1298626.png)





